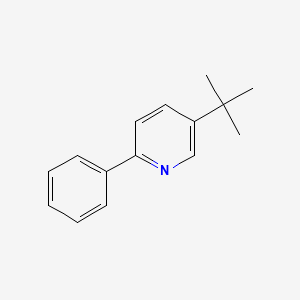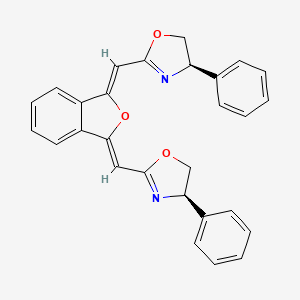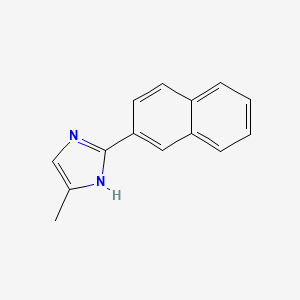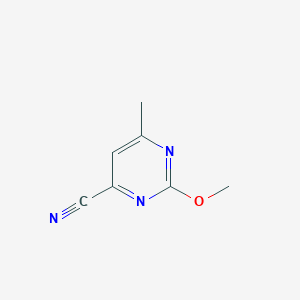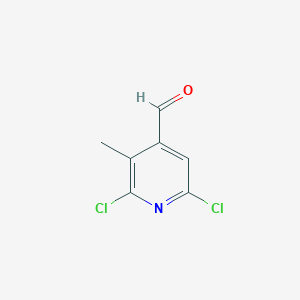
2,6-Dichloro-3-methylisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-3-methylisonicotinaldehyde is a chemical compound with the molecular formula C7H5Cl2NO It is a derivative of isonicotinaldehyde, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-methylisonicotinaldehyde typically involves the chlorination of 3-methylisonicotinaldehyde. The reaction is carried out under controlled conditions using chlorine gas as the chlorinating agent. The reaction is usually performed in the presence of a catalyst, such as phosphorus pentachloride, and under specific temperature conditions to ensure the selective chlorination at the 2 and 6 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is followed by purification steps, including distillation and recrystallization, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-methylisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 2,6-Dichloro-3-methylisonicotinic acid.
Reduction: 2,6-Dichloro-3-methylisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-3-methylisonicotinaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-methylisonicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichlorobenzaldehyde
- 3-Methylisonicotinaldehyde
- 2,6-Dichloroisonicotinaldehyde
Uniqueness
2,6-Dichloro-3-methylisonicotinaldehyde is unique due to the presence of both chlorine atoms and a methyl group on the pyridine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H5Cl2NO |
|---|---|
Molecular Weight |
190.02 g/mol |
IUPAC Name |
2,6-dichloro-3-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-5(3-11)2-6(8)10-7(4)9/h2-3H,1H3 |
InChI Key |
LNAJDGPUVUBSON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1C=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


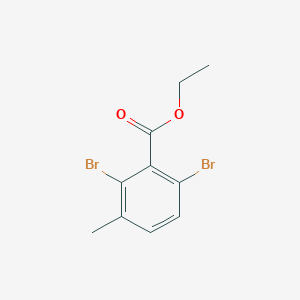
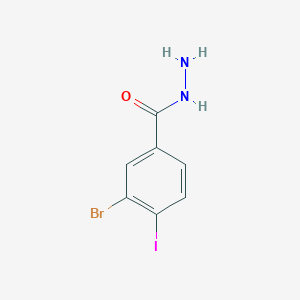
![3-Chloro-4-iodobenzo[d]isoxazole](/img/structure/B13671224.png)

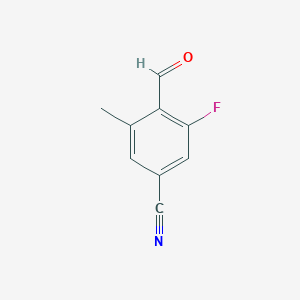
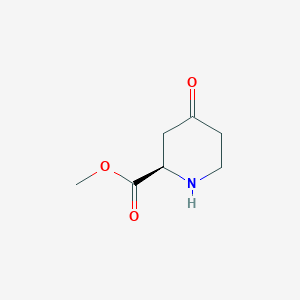
![7-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B13671244.png)


